4-Bromo-2-methoxy-6-[(4-phenoxyanilino)methyl]phenol
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Overview
Description
4-Bromo-2-methoxy-6-[(4-phenoxyanilino)methyl]phenol is a complex organic compound with the molecular formula C20H18BrNO3 and a molecular weight of 400.275 g/mol . This compound is known for its unique structure, which includes a bromine atom, a methoxy group, and a phenoxyanilino group attached to a phenol ring. It is primarily used in research and development due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-Bromo-2-methoxy-6-[(4-phenoxyanilino)methyl]phenol involves several steps. One common synthetic route includes the bromination of 2-methoxyphenol followed by the introduction of the phenoxyanilino group through a nucleophilic substitution reaction. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
4-Bromo-2-methoxy-6-[(4-phenoxyanilino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.
Scientific Research Applications
4-Bromo-2-methoxy-6-[(4-phenoxyanilino)methyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: Preliminary studies suggest it may have therapeutic properties, although further research is needed.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-6-[(4-phenoxyanilino)methyl]phenol involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved are still under investigation, but it is thought to influence signal transduction and gene expression .
Comparison with Similar Compounds
4-Bromo-2-methoxy-6-[(4-phenoxyanilino)methyl]phenol can be compared to similar compounds such as:
4-Bromo-2-methoxyphenol: Lacks the phenoxyanilino group, making it less complex and potentially less versatile in applications.
2-Methoxy-6-[(4-phenoxyanilino)methyl]phenol: Does not contain the bromine atom, which may affect its reactivity and interactions.
4-Bromo-2-methoxy-6-[(4-phenylamino)methyl]phenol:
Properties
IUPAC Name |
4-bromo-2-methoxy-6-[(4-phenoxyanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3/c1-24-19-12-15(21)11-14(20(19)23)13-22-16-7-9-18(10-8-16)25-17-5-3-2-4-6-17/h2-12,22-23H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXWNDGPDYSFMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CNC2=CC=C(C=C2)OC3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
763130-62-7 |
Source
|
Record name | 4-BROMO-2-METHOXY-6-((4-PHENOXYANILINO)METHYL)PHENOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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